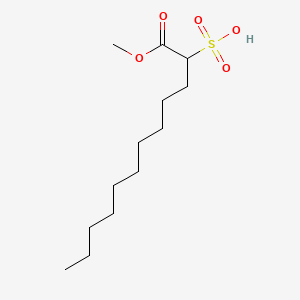
3-Methyl-4-sulfanylidenebut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Buten-2-one, 3-methyl-4-thioxo- (9CI) is an organic compound with the molecular formula C5H6OS. It is also known by its synonym, 3-methyl-4-sulfanylidenebut-3-en-2-one. This compound is characterized by the presence of a butenone backbone with a methyl group and a thioxo group attached to it .
Méthodes De Préparation
The synthesis of 3-Buten-2-one, 3-methyl-4-thioxo- (9CI) can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-2-buten-1-ol with sulfur to introduce the thioxo group. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
3-Buten-2-one, 3-methyl-4-thioxo- (9CI) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the thioxo group is replaced by other functional groups.
Applications De Recherche Scientifique
3-Buten-2-one, 3-methyl-4-thioxo- (9CI) has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 3-Buten-2-one, 3-methyl-4-thioxo- (9CI) involves its interaction with molecular targets such as enzymes and receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The compound’s effects on cellular pathways are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
3-Buten-2-one, 3-methyl-4-thioxo- (9CI) can be compared with similar compounds such as:
2-Methyl-3-buten-1-ol: This compound has a similar butenone backbone but lacks the thioxo group, making it less reactive in certain chemical reactions.
3-Buten-2-one, 3-methyl-4-oxo-: This compound has an oxo group instead of a thioxo group, which alters its chemical properties and reactivity. The uniqueness of 3-Buten-2-one, 3-methyl-4-thioxo- (9CI) lies in its thioxo group, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
77771-48-3 |
|---|---|
Formule moléculaire |
C5H6OS |
Poids moléculaire |
114.17 g/mol |
InChI |
InChI=1S/C5H6OS/c1-4(3-7)5(2)6/h1-2H3 |
Clé InChI |
DRPURUNJNLXTNB-UHFFFAOYSA-N |
SMILES canonique |
CC(=C=S)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


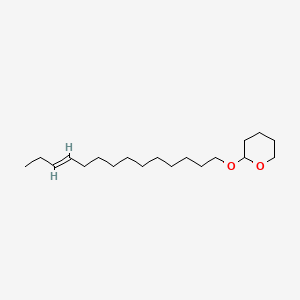


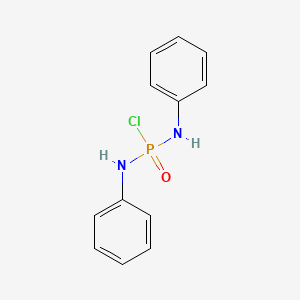
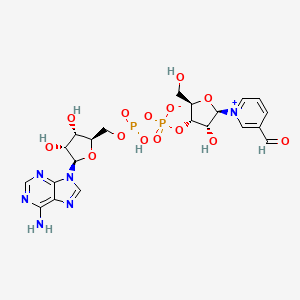
![1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine](/img/structure/B13806245.png)

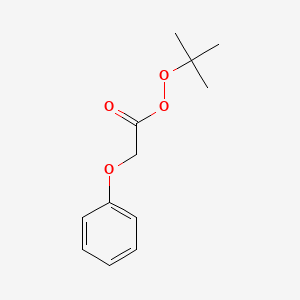

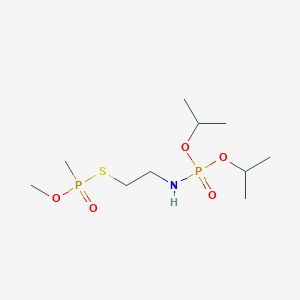
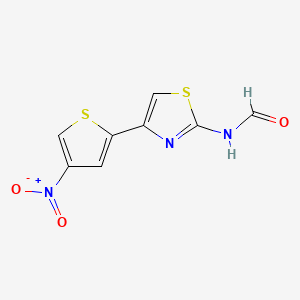

![2-(Pentylthio)benzo[b]thiophene](/img/structure/B13806286.png)
